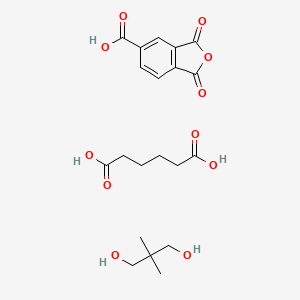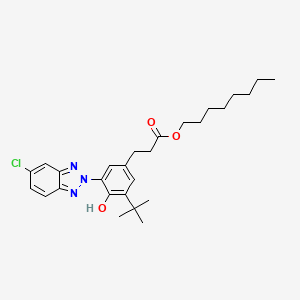
N'-ベンゾイル-N,N-ジエチルチオ尿素
概要
説明
N’-Benzoyl-N,N-diethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the thiourea moiety, along with two ethyl groups attached to the other nitrogen atom
科学的研究の応用
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals.
作用機序
Target of Action
N’-Benzoyl-N,N-diethylthiourea (BDETU) is a compound that has been shown to be an effective anticancer agent . It primarily targets the chloride ion in the mitochondrial membrane . The chloride ion plays a crucial role in maintaining the mitochondrial membrane potential, which is essential for the survival of cells .
Mode of Action
BDETU works by binding to the chloride ion in the mitochondrial membrane . This binding action blocks the transport of chloride ions into cells . As a result, there is a decrease in the mitochondrial membrane potential . This disruption in the membrane potential can lead to cell death .
Biochemical Pathways
It is known that the compound’s action on the chloride ion disrupts the normal functioning of the mitochondria . This disruption can affect various biochemical pathways that rely on the mitochondria for energy production. The compound also has an effect on metal ions and can bind with them, which may lead to the inhibition of certain enzymes .
Pharmacokinetics
The compound’s effectiveness as an anticancer agent suggests that it has good bioavailability
Result of Action
The primary result of BDETU’s action is the induction of cell death . By binding to the chloride ion and disrupting the mitochondrial membrane potential, BDETU causes a decrease in cellular energy production . This energy deficit can lead to cell death, particularly in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: N’-Benzoyl-N,N-diethylthiourea can be synthesized through the reaction of benzoyl chloride with N,N-diethylthiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the benzoyl chloride acting as the acylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of N’-Benzoyl-N,N-diethylthiourea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: N’-Benzoyl-N,N-diethylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form corresponding alcohols.
Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides can be used as reagents in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various N-substituted thiourea derivatives.
類似化合物との比較
- N,N-diethyl-N’-benzoylthiourea
- N,N-dimethyl-N’-benzoylthiourea
- N’-Benzoyl-N,N-diethylselenourea
特性
IUPAC Name |
N-(diethylcarbamothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-14(4-2)12(16)13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXSQVXCEQMCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350914 | |
| Record name | N-(diethylcarbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58328-36-2 | |
| Record name | N-(diethylcarbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-benzofuran-1,3-dione;benzoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B1593494.png)









